molecular formula C24H31N3O B11123160 2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol

2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol

Cat. No.: B11123160
M. Wt: 377.5 g/mol
InChI Key: SCYOMWVLWYOZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[55]undec-1-en-2-yl]phenol is a complex organic compound with a unique structure that includes a spirocyclic core, phenolic group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenolic group and other substituents through various functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(4-Methylphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol include other spirocyclic compounds and phenolic derivatives. Examples include:

  • Spiro[4.5]decane derivatives
  • Phenolic compounds with various substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, such as the spirocyclic core and the presence of both phenolic and triazaspiro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-4-yl]phenol

InChI

InChI=1S/C24H31N3O/c1-17(2)27-14-12-24(13-15-27)25-21(19-10-8-18(3)9-11-19)16-22(26-24)20-6-4-5-7-23(20)28/h4-11,17,21,25,28H,12-16H2,1-3H3

InChI Key

SCYOMWVLWYOZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC3(N2)CCN(CC3)C(C)C)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.